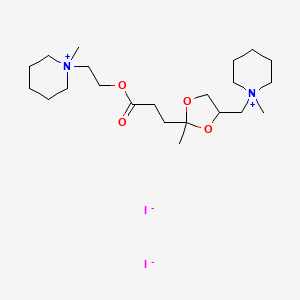
1-Phenyl-2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethan-1-one is an organic compound with a unique structure that combines a phenyl group with a cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethan-1-one typically involves the reaction of a phenylacetyl chloride with a 2,2,3-trimethylcyclopent-3-en-1-yl derivative under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Br2 in carbon tetrachloride (CCl4) for bromination; HNO3 in sulfuric acid (H2SO4) for nitration.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
1-Phenyl-2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol: Known for its use in fragrances and flavoring agents.
2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl): Another compound with similar structural features and applications.
Uniqueness
1-Phenyl-2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethan-1-one is unique due to the presence of both a phenyl group and a cyclopentene ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
39692-51-8 |
|---|---|
Formule moléculaire |
C16H20O |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
1-phenyl-2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanone |
InChI |
InChI=1S/C16H20O/c1-12-9-10-14(16(12,2)3)11-15(17)13-7-5-4-6-8-13/h4-9,14H,10-11H2,1-3H3 |
Clé InChI |
WDVXHRGTPWARBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(C1(C)C)CC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



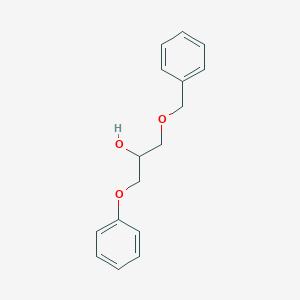
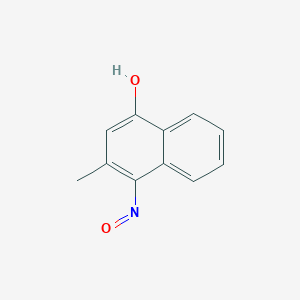
![N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B14657415.png)
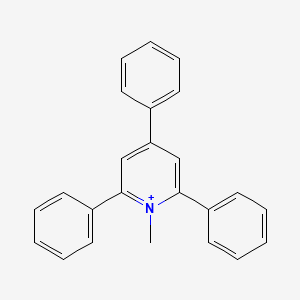

![1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene](/img/structure/B14657454.png)
![1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane](/img/structure/B14657457.png)
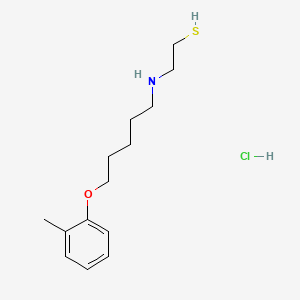
![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)
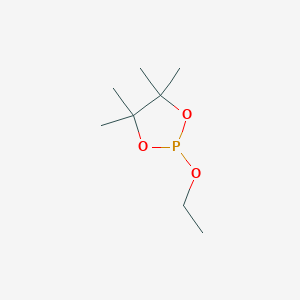
![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)

